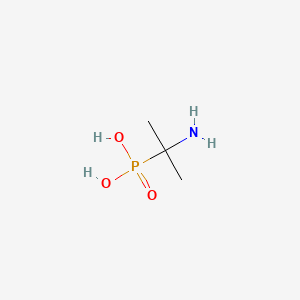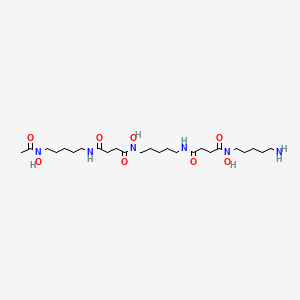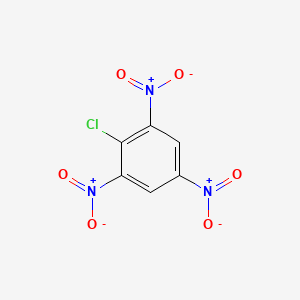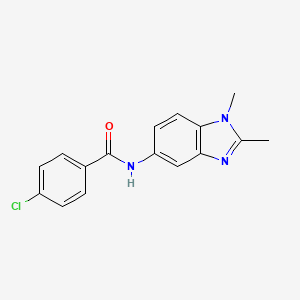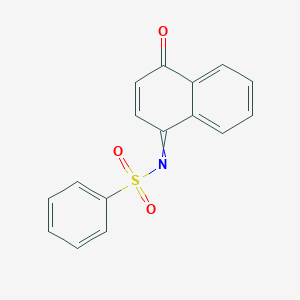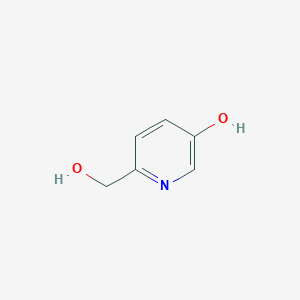
6-(Hydroxymethyl)pyridin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)pyridin-3-ol has been explored through different pathways, highlighting its versatile nature. A notable method involves the conversion of 5-hydroxymethylfurfural (HMF) into this compound through ring expansion in the presence of ammonia-producing compounds, a reaction that occurs predominantly at neutral pH values and is influenced by reaction times and temperatures (Hidalgo, Lavado-Tena, & Zamora, 2020). This process sheds light on the formation pathways of pyridin-3-ols in food and suggests that the formation of such compounds is unavoidable under certain conditions.
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives reveals their complexity and diversity. For example, novel pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized from 2,6-dichloro-4-methylnicotinonitrile, showcasing the structural versatility of pyridin-3-ol derivatives (Wu, Tang, Huang, & Shen, 2012). These compounds exist as the 3-hydroxy tautomer, indicating the significance of tautomeric forms in the chemical behavior of these molecules.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its reactivity and potential for further functionalization. The aminomethylation of related pyridines suggests that 6-position is a reactive site for further chemical modifications, indicating the compound's utility in synthesizing more complex molecules (Smirnov, Kuz’min, & Kuznetsov, 2005).
Wissenschaftliche Forschungsanwendungen
Bildung aus 5-Hydroxymethylfurfural (HMF)
Die Bildung von “6-(Hydroxymethyl)pyridin-3-ol” durch Ringexpansion von 5-(Hydroxymethyl)furfural (HMF) in Gegenwart von Ammoniak-bildenden Verbindungen wurde untersucht {svg_1}. Diese Verbindung wurde in Modellsystemen, hauptsächlich bei neutralem pH-Wert, als Funktion der Reaktionszeiten und der Temperatur aus HMF hergestellt {svg_2}.
Verwendung in Metall-Organischen Gerüsten (MOFs)
“this compound” könnte potenziell als organischer Linker bei der Synthese von Metall-Organischen Gerüsten (MOFs) verwendet werden {svg_3}. MOFs sind Hybridmaterialien, die einzigartige Eigenschaften für biomedizinische Anwendungen aufweisen, wie z. B. hohe Porosität, große Oberfläche, verschiedene kristalline Morphologien und Nanometerabmessungen {svg_4}.
Biomedizinische Anwendungen
Die einzigartigen Eigenschaften von “this compound” machen es zu einem potenziellen Kandidaten für verschiedene biomedizinische Anwendungen. So könnte es beispielsweise bei der Entwicklung von diagnostischen Mitteln, therapeutischen Plattformen und Medikamententransportsystemen verwendet werden {svg_5}.
Lebensmittelchemie
Die Verbindung “this compound” wurde hinsichtlich ihrer Bildungswege in Lebensmitteln untersucht {svg_6}. Diese Forschung könnte potenziell zu einem besseren Verständnis der chemischen Reaktionen beitragen, die während der Lebensmittelverarbeitung und -lagerung auftreten {svg_7}.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESFDGDRYVANBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329330 | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40222-77-3 | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-(Hydroxymethyl)pyridin-3-ol formed in food?
A1: this compound can form in food through a ring expansion reaction of 5-(hydroxymethyl)furfural (HMF) when ammonia or ammonia-producing compounds are present []. This reaction occurs predominantly at neutral pH values and is influenced by temperature and reaction time. For instance, heating honey and sugarcane honey, both containing HMF, led to the formation of various pyridin-3-ols, including this compound as the major product [].
Q2: What is the proposed reaction pathway for the formation of this compound from HMF?
A2: The research suggests a general pathway for pyridin-3-ol formation from 2-oxofurans []. This pathway explains how HMF is converted to this compound, furfural to pyridin-3-ol, and 2-acetylfuran to 2-methylpyridin-3-ol. This suggests a broader applicability of this reaction mechanism for various 2-oxofuran compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



